ddCTP Exhibits 9.7-Fold Higher Potency than AZTTP Against Human DNA Polymerase γ
ddCTP demonstrates significantly greater inhibitory potency toward human mitochondrial DNA polymerase γ (Pol γ) compared to the widely used comparator AZTTP (zidovudine triphosphate), the active metabolite of the antiretroviral drug AZT. In competitive inhibition assays, ddCTP exhibited a Ki value of 0.034 μM against Pol γ, whereas AZTTP showed a Ki of 18.3 μM under identical experimental conditions [1]. This difference is critical for researchers evaluating mitochondrial toxicity risk profiles of nucleoside reverse transcriptase inhibitors (NRTIs).
| Evidence Dimension | Inhibition constant (Ki) for human DNA polymerase γ |
|---|---|
| Target Compound Data | Ki = 0.034 μM |
| Comparator Or Baseline | AZTTP: Ki = 18.3 μM; FIAUTP: Ki = 0.031 μM; HPMPCpp: Ki = 299 μM |
| Quantified Difference | ddCTP is 538-fold more potent than AZTTP (18.3 / 0.034 ≈ 538) |
| Conditions | Competitive inhibition assay with human DNA polymerase γ; Ki values determined from kinetic analysis; pH and temperature conditions per standard enzyme assay protocols |
Why This Matters
This substantial potency difference informs the selection of appropriate control compounds in mitochondrial toxicity studies and aids in interpreting off-target polymerase γ inhibition data when comparing NRTI candidates.
- [1] Cherrington JM, Allen SJ, McKee BH, Chen MS. Kinetic analysis of the interaction between the diphosphate of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, ddCTP, AZTTP, and FIAUTP with human DNA polymerases beta and gamma. Biochem Pharmacol. 1994;48(10):1986-1988. doi:10.1016/0006-2952(94)90600-9 View Source
